magnesium;1,2-dimethylbenzene-6-ide;chloride
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Overview
Description
Magnesium;1,2-dimethylbenzene-6-ide;chloride is a chemical compound with the molecular formula C8H9ClMg. It is a Grignard reagent, which is commonly used in organic synthesis for forming carbon-carbon bonds. This compound is particularly useful in the formation of various aromatic compounds due to its reactivity with electrophiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium;1,2-dimethylbenzene-6-ide;chloride can be synthesized through the reaction of 1,2-dimethylbenzene (o-xylene) with magnesium in the presence of anhydrous ether. The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent. The general reaction is as follows:
C8H10+Mg→C8H9MgCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in a continuous flow system to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1,2-dimethylbenzene-6-ide;chloride undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in alkyl halides to form new carbon-carbon bonds.
Coupling Reactions: Participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Alkyl halides are often used in substitution reactions.
Catalysts: Transition metal catalysts are sometimes used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Alkanes: Formed from substitution reactions with alkyl halides.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
Magnesium;1,2-dimethylbenzene-6-ide;chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of magnesium;1,2-dimethylbenzene-6-ide;chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in various substrates, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic centers. The pathways involved typically follow a two-step mechanism: nucleophilic attack followed by protonation or elimination.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity but different substituents.
Methylmagnesium Chloride: A simpler Grignard reagent with a single methyl group.
Ethylmagnesium Bromide: Similar in reactivity but with an ethyl group instead of a dimethylbenzene group.
Uniqueness
Magnesium;1,2-dimethylbenzene-6-ide;chloride is unique due to its specific structure, which provides distinct reactivity patterns compared to other Grignard reagents. The presence of the dimethylbenzene group allows for selective reactions and the formation of specific products that are not easily accessible with simpler Grignard reagents.
Properties
CAS No. |
183817-75-6 |
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Molecular Formula |
C8H9ClMg |
Molecular Weight |
164.91 g/mol |
IUPAC Name |
magnesium;1,2-dimethylbenzene-6-ide;chloride |
InChI |
InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
APUBJCIRKJZPCG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C[C-]=C1C.[Mg+2].[Cl-] |
Origin of Product |
United States |
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